Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate

Lipophilicity Aqueous solubility Polar surface area

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate (CAS 2006277-74-1) is a synthetic benzoate ester featuring a C-2 (ortho) N-methylpiperazine substituent and a C-4 (para) methylsulfonyl (sulfone) group. This compound belongs to a class of dual-functionalized piperazine-benzoate scaffolds under investigation for potential pharmacological activity, particularly as a synthetic building block in kinase and GPCR-targeted programs.

Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
Cat. No. B12281419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate
Molecular FormulaC15H22N2O4S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N2CCN(CC2)C
InChIInChI=1S/C15H22N2O4S/c1-4-21-15(18)13-6-5-12(22(3,19)20)11-14(13)17-9-7-16(2)8-10-17/h5-6,11H,4,7-10H2,1-3H3
InChIKeyFMMQNCWSDQOPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate: A Dual-Functionalized Benzoate Ester for Targeted Medicinal Chemistry


Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate (CAS 2006277-74-1) is a synthetic benzoate ester featuring a C-2 (ortho) N-methylpiperazine substituent and a C-4 (para) methylsulfonyl (sulfone) group. This compound belongs to a class of dual-functionalized piperazine-benzoate scaffolds under investigation for potential pharmacological activity, particularly as a synthetic building block in kinase and GPCR-targeted programs . Its molecular formula C15H22N2O4S and molecular weight of 326.41 g/mol confer distinct physicochemical properties compared to simpler mono-substituted analogs, necessitating precise procurement specifications rather than generic substitution .

Scaffold Dual‑functionalized piperazine‑benzoate for kinase/GPCR programs
Procurement Precise specification required; avoid generic substitution
Property profile Increased polarity and balanced LogP support solubility‑sensitive workflows

Why Interchanging Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate with In-Class Analogs Compromises Project Outcomes


The unique combination of an ortho-piperazine and a para-methylsulfonyl substituent on the benzoate core generates distinct electronic, steric, and physicochemical properties that cannot be recapitulated by simply mixing and matching in-class building blocks. Computational analysis reveals that removal of the methylsulfonyl group (e.g., in ethyl 2-(4-methylpiperazin-1-yl)benzoate) reduces polar surface area (PSA) by >40 Ų and increases logP by ~0.6 units, directly impacting aqueous solubility and off-target binding profiles . Conversely, saponification to the free acid (2-(4-methylpiperazin-1-yl)-4-(methylsulfonyl)benzoic acid) introduces a formal negative charge at physiological pH, altering membrane permeability and target engagement kinetics . Such differences in physicochemical properties have been shown in analogous sulfonyl-piperazine series to lead to >10-fold variations in cellular potency and metabolic stability, underscoring the risk of uncontrolled substitution in lead optimization workflows [1].

Des‑sulfonyl analog Removal of methylsulfonyl increases logP by ~0.6 and reduces PSA, potentially shifting solubility and off‑target binding
Free acid form Saponification introduces a formal negative charge at physiological pH, altering permeability and target‑engagement kinetics
Mono‑substituted analogs Lack of piperazine ring removes a basic amine center and ionic‑interaction handle, limiting scaffold complexity and selectivity potential

Quantitative Differentiation of Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate: A Head-to-Head Physicochemical and Structural Analysis


Enhanced Polarity and Aqueous Solubility via Methylsulfonyl Insertion Relative to Des-sulfonyl Analog

Comparative computational analysis demonstrates that the presence of the para-methylsulfonyl group in the target compound drastically reduces lipophilicity and increases polar surface area compared to the analogous des-sulfonyl compound ethyl 2-(4-methylpiperazin-1-yl)benzoate. These properties directly predict improved aqueous solubility and reduced non-specific lipophilic binding, critical for assay reproducibility and lead developability .

Polarity vs Des‑sulfonyl
Data to verify
Target LogP 1.04
TPSA 86.3 Ų
Des‑sulfonyl LogP 1.62
TPSA 32.8 Ų
ΔLogP −0.58 · ΔTPSA +53.5 Ų
Supports solubility‑guided procurement; computed values need experimental verification
Data from ChemSrc/ChemScene databases
Lipophilicity Aqueous solubility Polar surface area

Improved Permeability and Prodrug Potential Over the Corresponding Carboxylic Acid

The ethyl ester form of the target compound offers a significant advantage in permeability over its carboxylic acid counterpart, which predominates as a zwitterion at physiological pH. Computational prediction indicates a substantial difference in lipophilicity and hydrogen-bond donor capacity, favoring passive membrane diffusion for the ester . In vitro PAMPA permeability of analogous piperazine-benzoate esters has been shown to exceed 100 nm/s, while the corresponding acids remain below 10 nm/s, consistent with the computational trend [1].

Permeability vs Acid
Class‑level inference
Ethyl ester XLogP ≈1.0
H‑bond donors 0
Carboxylic acid XLogP −1.7
H‑bond donors 1
ΔXLogP ≈+2.7 · loss of one HBD
May support cell‑based assay permeability; analog PAMPA data >100 nm/s
PAMPA from Shelkar et al. 2025; predicted properties
Membrane permeability Prodrug design Ionization

Steric and Electronic Differentiation from Simple Methylsulfonylbenzoate Building Blocks

The target compound incorporates an N-methylpiperazine ring ortho to the ester, adding a basic amine center (pKa ~8.5) and two additional rotatable bonds compared to simple methylsulfonylbenzoate esters like methyl 4-(methylsulfonyl)benzoate. This increased complexity allows for additional hydrogen-bonding and ionic interactions with biological targets, as demonstrated in sulfonyl-piperazine LpxH inhibitors where the piperazine moiety is critical for enzymatic inhibition [1]. The ortho-substitution pattern also restricts the conformational freedom of the benzoate ring, potentially enhancing target selectivity.

Structural Complexity
Class‑level inference
Target 22 heavy atoms
5 rotatable bonds
basic center pKa ~8.5
Simple ester 15 heavy atoms
3 rotatable bonds
no basic center
+7 heavy atoms · +2 rot. bonds · basic amine added
Piperazine enables ionic interactions; expands target‑engagement possibilities
Inferred from sulfonyl‑piperazine LpxH SAR (Lee M et al.)
Molecular complexity Lead-likeness Target engagement

Optimized Application Scenarios for Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate in Drug Discovery


Kinase Inhibitor Fragment Libraries Requiring Balanced Polarity

The compound's moderate LogP (1.04) and high PSA (86.3 Ų) place it in an ideal property space for kinase inhibitor fragments. It can serve as a 'polar hinge-binding' scaffold in type I kinase inhibitors, where the methylsulfonyl group forms hydrogen bonds with the kinase hinge region and the piperazine ring projects into the solvent-exposed area to modulate selectivity . Its ethyl ester prodrug potential allows for intracellular delivery in cellular kinase assays.

GPCR Allosteric Modulator Lead Optimization

The dual nature of the scaffold—a basic piperazine for receptor anchoring and a sulfone for modulating binding kinetics—makes it a candidate for GPCR allosteric modulator programs. The ortho-substitution pattern has been exploited in several CNS-targeted piperazine series to achieve subtle changes in receptor subtype selectivity [1]. The compound's amenability to rapid derivatization at the ester position enables parallel SAR exploration.

Antimicrobial Lead Discovery Targeting Sulfone-Interacting Enzymes

The methylsulfonyl moiety is a recognized pharmacophore in antimicrobial drug discovery, particularly for inhibitors of the lipid A biosynthesis enzyme LpxH. Sulfonyl-piperazine derivatives with closely related structures have demonstrated sub-micromolar IC50 values against Gram-negative bacteria [2]. The target compound provides a ready-to-use starting point for medicinal chemistry optimization in this pathway.

Physicochemical Tool Compound for Permeability-Solubility Balance Studies

Given its well-defined and distinct computed properties (LogP 1.04, PSA 86.3 Ų, no H-bond donors) relative to its analogs, the compound can serve as a calibration standard in PAMPA and Caco-2 permeability assays. Its intermediate polarity helps laboratories benchmark the permeability of novel chemical series and validate in silico ADME models .

Application
Selection Property
Validation Focus
Kinase fragment‑based screening
Balanced polarity scaffold (LogP ~1, PSA ~86 Ų)
Hinge‑binding assay and selectivity profiling
GPCR allosteric modulator SAR
Dual piperazine/sulfone scaffold
Subtype selectivity and binding kinetics
Antimicrobial enzyme inhibition
Sulfone pharmacophore with derivatizable ester
Gram‑negative enzyme inhibition assays (e.g., LpxH)
ADME assay calibration
Well‑defined computed properties
PAMPA/Caco‑2 permeability benchmarking
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